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Compound Name: CHMFL-PI4K-127

Cat. No.: B10821518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CHMFL-PI4K-127 is a potent and highly selective inhibitor of Plasmodium falciparum

phosphatidylinositol 4-kinase (PfPI4K).[1][2] This novel compound, belonging to the bipyridine-

sulfonamide chemical class, has demonstrated significant antimalarial activity against both the

blood and liver stages of Plasmodium parasites.[1][2] Its mechanism of action targets PfPI4K, a

crucial enzyme in the parasite's lifecycle, making it a promising candidate for the development

of new antimalarial drugs, particularly in the context of emerging drug resistance.[1] These

application notes provide detailed protocols for the use of CHMFL-PI4K-127 in in vitro and in

vivoPlasmodium research settings.

Mechanism of Action
CHMFL-PI4K-127 exerts its antimalarial effect by inhibiting the enzymatic activity of PfPI4K.

This kinase is essential for the production of phosphatidylinositol 4-phosphate (PI4P), a key

lipid messenger involved in vesicular trafficking and membrane dynamics within the parasite.

By disrupting PI4P synthesis, CHMFL-PI4K-127 interferes with critical cellular processes,

ultimately leading to parasite death. The high selectivity of CHMFL-PI4K-127 for the parasite's

PI4K over human orthologs underscores its potential as a specific and safe therapeutic agent.
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Caption: Inhibition of the PfPI4K signaling pathway by CHMFL-PI4K-127.

Data Presentation
In Vitro Efficacy of CHMFL-PI4K-127
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Parameter Value Target/Strain Reference

IC50 0.9 nM PfPI4K (enzyme)

EC50 25 nM P. falciparum 3D7

EC50 Range 23-47 nM
Drug-resistant P.

falciparum strains

In Vivo Efficacy of CHMFL-PI4K-127 in Rodent Models
Stage Effective Dose Administration Reference

Blood Stage 80 mg/kg Oral

Liver Stage 1 mg/kg Oral

Experimental Protocols
Preparation of CHMFL-PI4K-127 Stock Solution
Materials:

CHMFL-PI4K-127 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Procedure:

Based on its reported solubility, dissolve CHMFL-PI4K-127 in 100% DMSO to prepare a

high-concentration stock solution (e.g., 10 mM).

Ensure complete dissolution by vortexing.

Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C or -80°C, protected from light.
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In Vitro Blood-Stage Antimalarial Assay (SYBR Green I-
based)
This protocol is adapted from standard SYBR Green I-based fluorescence assays for

determining parasite growth inhibition.

In Vitro Blood-Stage Assay Workflow

Start: Synchronized
Ring-Stage Culture

Prepare 96-well plates with
serial dilutions of CHMFL-PI4K-127

Add infected erythrocytes
(1% parasitemia, 2% hematocrit)

Incubate for 72 hours

Lyse erythrocytes and
stain DNA with SYBR Green I

Read fluorescence
(485 nm excitation / 530 nm emission)

Analyze data and
calculate EC50 values
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Caption: Workflow for the in vitro blood-stage antimalarial assay.

Materials:

P. falciparum culture (synchronized to the ring stage)

Complete parasite culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine, and

gentamicin)

Uninfected human erythrocytes

CHMFL-PI4K-127 stock solution

SYBR Green I lysis buffer

96-well black, clear-bottom microplates

Standard antimalarial drugs for positive controls (e.g., chloroquine, artemisinin)

DMSO for vehicle control

Procedure:

Plate Preparation:

Prepare serial dilutions of CHMFL-PI4K-127 in complete culture medium in a separate 96-

well plate.

Transfer the dilutions to the final assay plate. Include wells for positive controls and a

vehicle control (DMSO, final concentration ≤ 0.5%).

Parasite Culture Preparation:

Adjust a synchronized ring-stage P. falciparum culture to 1% parasitemia and 2%

hematocrit with uninfected erythrocytes and complete medium.

Assay Incubation:
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Add the parasite culture to each well of the assay plate.

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂,

90% N₂).

Lysis and Staining:

After incubation, freeze the plate at -80°C to lyse the red blood cells. Alternatively, add

SYBR Green I lysis buffer directly to each well.

If frozen, thaw the plate and add SYBR Green I lysis buffer to each well.

Incubate in the dark at room temperature for 1 hour.

Data Acquisition and Analysis:

Read the fluorescence intensity using a microplate reader with excitation and emission

wavelengths of approximately 485 nm and 530 nm, respectively.

Subtract the background fluorescence from uninfected red blood cell controls.

Calculate the percentage of parasite growth inhibition relative to the vehicle control.

Determine the EC50 value by fitting the dose-response data to a suitable model using

graphing software.

In Vitro Liver-Stage Antimalarial Assay
This protocol is a general guideline for assessing the activity of CHMFL-PI4K-127 against liver-

stage parasites.

Materials:

Cryopreserved primary human hepatocytes or a suitable hepatoma cell line (e.g., HC-04)

Collagen-coated 96-well plates

Hepatocyte culture medium
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P. falciparum sporozoites

CHMFL-PI4K-127 stock solution

Fixation and permeabilization buffers

Primary antibody against a parasite protein (e.g., anti-PfCSP)

Fluorescently labeled secondary antibody

Nuclear stain (e.g., DAPI)

High-content imaging system

Procedure:

Cell Seeding:

Seed hepatocytes in collagen-coated 96-well plates and culture until a confluent

monolayer is formed.

Sporozoite Infection:

Add freshly dissected P. falciparum sporozoites to the hepatocyte cultures.

Centrifuge the plate at a low speed to facilitate sporozoite contact with the cells.

Incubate for several hours to allow for invasion.

Compound Treatment:

After invasion, wash the wells to remove non-invaded sporozoites.

Add hepatocyte culture medium containing serial dilutions of CHMFL-PI4K-127. Include

appropriate controls.

Incubate the plates for 3 to 6 days, replacing the medium with freshly prepared compound

dilutions daily.
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Immunofluorescence Staining:

After the incubation period, fix and permeabilize the cells.

Stain with a primary antibody targeting a liver-stage parasite antigen, followed by a

fluorescently labeled secondary antibody and a nuclear stain.

Imaging and Analysis:

Acquire images using a high-content imaging system.

Quantify the number and size of developing exoerythrocytic forms (EEFs) to determine the

inhibitory effect of CHMFL-PI4K-127.

Calculate EC50 values based on the reduction in EEF numbers or size.

In Vivo Efficacy Study in a Rodent Model
This is a representative protocol for evaluating the blood-stage efficacy of CHMFL-PI4K-127 in

a mouse model.

Materials:

Suitable mouse strain (e.g., BALB/c)

Rodent malaria parasite (e.g., Plasmodium yoelii or Plasmodium berghei)

CHMFL-PI4K-127

Vehicle for oral administration (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

Blood collection supplies

Giemsa stain

Procedure:

Infection:
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Infect mice intravenously or intraperitoneally with parasitized red blood cells.

Compound Administration:

Once a patent parasitemia is established (e.g., 1-2%), randomize the mice into treatment

and control groups.

Administer CHMFL-PI4K-127 orally at the desired dose (e.g., 80 mg/kg) once daily for a

specified duration (e.g., 4 days). The control group receives the vehicle only.

Monitoring:

Monitor parasitemia daily by collecting a small amount of blood from the tail vein and

examining Giemsa-stained thin blood smears.

Monitor the overall health of the mice (weight, clinical signs).

Data Analysis:

Plot the mean parasitemia for each group over time.

Calculate the percentage of parasite suppression compared to the vehicle control group.

Evaluate the survival of the mice in each group.

Conclusion
CHMFL-PI4K-127 is a potent inhibitor of Plasmodium PI4K with demonstrated activity against

both drug-sensitive and drug-resistant strains, as well as liver-stage parasites. The protocols

outlined in these application notes provide a framework for researchers to further investigate

the antimalarial properties of this promising compound. Adherence to standard laboratory

practices for Plasmodium culture and animal handling is essential for obtaining reliable and

reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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